N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative characterized by a 2,3-dimethylphenyl-substituted imidazole core linked to a 4-chlorophenylacetamide group via a thioether (-S-) bridge. Its structure combines aromatic heterocycles (imidazole) and halogenated aryl groups, which are common pharmacophores in drug design. The presence of the sulfanyl group enhances its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-4-3-5-17(14(13)2)23-11-10-21-19(23)25-12-18(24)22-16-8-6-15(20)7-9-16/h3-11H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBZDBNUMKRHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Imidazole Substituents :
- The target compound’s 2,3-dimethylphenyl group on the imidazole ring contrasts with analogues bearing 4-chlorophenyl (Compound 4), naphthyl (), or sulfonylphenyl (NAAB-496) groups. These substitutions influence steric bulk and electronic properties, affecting binding affinity to targets like elastase or viral proteases .
- The 2,3-dimethylphenyl group in the target compound may enhance metabolic stability compared to halogenated variants (e.g., 4-chlorophenyl in Compound 4) due to reduced electrophilicity .
Acetamide Modifications :
- The 4-chlorophenylacetamide moiety in the target compound is structurally simpler than analogues with thiadiazole (G856-2157) or sulfamoylphenyl (NAAB-496) groups. These modifications impact solubility and bioavailability; for example, sulfonyl groups in NAAB-496 improve water solubility but may reduce membrane permeability .
Physicochemical Properties
- Molecular Weight : The target compound (~400–420 g/mol) falls within the optimal range for oral bioavailability, contrasting with bulkier analogues like NAAB-496 (494.55 g/mol), which may face absorption challenges .
- LogP and Solubility : The 4-chlorophenyl and dimethylphenyl groups likely increase LogP (predicted ~3.5), favoring blood-brain barrier penetration. Sulfonyl-containing analogues (e.g., CAS 1797879-13-0) exhibit lower LogP due to polar sulfonyl groups .
Biological Activity
N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known by its CAS number 6243-19-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 371.88 g/mol. The compound features an imidazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related study synthesized various imidazole derivatives and assessed their antibacterial efficacy against strains such as Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, suggesting that the imidazole moiety contributes positively to antimicrobial efficacy .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. In particular, it has shown potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The synthesized derivatives exhibited varying degrees of inhibition, with some showing IC50 values significantly lower than standard reference compounds .
Table 1: Enzyme Inhibition Activity of Related Compounds
| Compound ID | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound A | 0.63 | 2.14 |
| Compound B | 1.13 | 6.28 |
| Compound C | 2.39 | 21.25 |
This table highlights the comparative effectiveness of certain compounds in inhibiting AChE and urease enzymes.
Study on Antibacterial Effects
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of compounds including those with imidazole rings were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited strong inhibition against multiple bacterial strains, reinforcing the potential of imidazole-containing compounds as effective antimicrobial agents .
Research on Enzyme Inhibition
Another significant study focused on the enzyme inhibitory properties of similar compounds revealed that several exhibited promising results against urease and AChE. The findings suggest that modifications to the imidazole structure can enhance biological activity, paving the way for developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
